(R)-2-(2-Chloro-5-nitrophenyl)pyrrolidine
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Overview
Description
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 2-chloro-5-nitrobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of ®-2-(2-Amino-5-nitrophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Formation of lactams.
Scientific Research Applications
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of chiral compounds with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-5-nitrophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
2-(2-Chloro-5-nitrophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2-Bromo-5-nitrophenyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
Uniqueness
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-7(13(14)15)6-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5H2/t10-/m1/s1 |
InChI Key |
SMWMRXZOXDFHBJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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